4-(dibutylsulfamoyl)-N-{thieno[2,3-d]pyrimidin-4-yl}benzamide
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Overview
Description
4-(dibutylsulfamoyl)-N-{thieno[2,3-d]pyrimidin-4-yl}benzamide is a complex organic compound that belongs to the class of thienopyrimidines. These compounds are known for their diverse biological activities, including antiviral, antibacterial, and antifungal properties . The unique structure of this compound makes it a subject of interest in medicinal chemistry and pharmaceutical research.
Preparation Methods
The synthesis of 4-(dibutylsulfamoyl)-N-{thieno[2,3-d]pyrimidin-4-yl}benzamide typically involves a multi-step process. . The reaction conditions often involve the use of solvents like dimethylformamide (DMF) and catalysts such as triethylamine. Industrial production methods may employ microwave irradiation to enhance reaction efficiency and yield .
Chemical Reactions Analysis
4-(dibutylsulfamoyl)-N-{thieno[2,3-d]pyrimidin-4-yl}benzamide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride, resulting in the formation of amines or alcohols.
Substitution: Nucleophilic substitution reactions can occur at the benzamide or thienopyrimidine moieties, often using reagents like sodium hydride or potassium carbonate
Scientific Research Applications
4-(dibutylsulfamoyl)-N-{thieno[2,3-d]pyrimidin-4-yl}benzamide has several scientific research applications:
Mechanism of Action
The mechanism of action of 4-(dibutylsulfamoyl)-N-{thieno[2,3-d]pyrimidin-4-yl}benzamide involves the inhibition of key enzymes and pathways in microbial organisms. For instance, it inhibits dihydrofolate reductase (DHFR), an enzyme crucial for DNA synthesis in bacteria and viruses . This inhibition disrupts the replication process, leading to the death of the microbial cells .
Comparison with Similar Compounds
4-(dibutylsulfamoyl)-N-{thieno[2,3-d]pyrimidin-4-yl}benzamide can be compared with other thienopyrimidine derivatives such as:
Pemetrexed: A well-known anticancer drug that also targets DHFR but has a different structural configuration.
Methotrexate: Another DHFR inhibitor used in cancer therapy, which has a different core structure compared to thienopyrimidines.
Thieno[3,2-d]pyrimidine derivatives: These compounds share a similar core structure but differ in their substituents, leading to variations in their biological activities.
The uniqueness of this compound lies in its specific substituents, which confer distinct biological properties and potential therapeutic applications .
Properties
IUPAC Name |
4-(dibutylsulfamoyl)-N-thieno[2,3-d]pyrimidin-4-ylbenzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H26N4O3S2/c1-3-5-12-25(13-6-4-2)30(27,28)17-9-7-16(8-10-17)20(26)24-19-18-11-14-29-21(18)23-15-22-19/h7-11,14-15H,3-6,12-13H2,1-2H3,(H,22,23,24,26) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UCIKJQJHMWBEKR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCN(CCCC)S(=O)(=O)C1=CC=C(C=C1)C(=O)NC2=C3C=CSC3=NC=N2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H26N4O3S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
446.6 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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